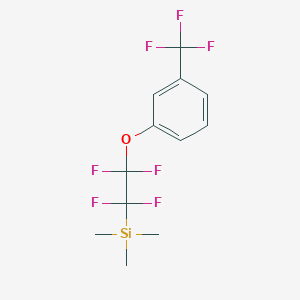

Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane is a chemical compound with the molecular formula C12H13F7OSi . It is related to other compounds such as 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether and Trifluoromethyltrimethylsilane , which are used in various applications including as electrolyte solvents and diluents in battery technologies , and as reagents in organic chemistry for the introduction of the trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 31 bonds. There are 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, related compounds such as Trifluoromethyltrimethylsilane are known to react with aldehydes and ketones to give a trimethylsilyl ether .Scientific Research Applications

Synthesis of Fluorine-Containing Amines

Chernykh, Jurásek, and Beier (2015) demonstrated the synthesis of tetrafluoroethyl- and tetrafluoroethylene-containing amines using silanes, including trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane. This process involves the reaction of enamines with silanes under acidic conditions, leading to the efficient production of amines containing the tetrafluoroethyl group (Chernykh, Jurásek, & Beier, 2015).

Reactions with Naked Fluoride

Tyrra et al. (2005) explored the reactions of trimethyl(trifluoromethyl)silane with naked fluoride. They discovered that these reactions, under specific temperature conditions, lead to the formation of various salts and intermediates, further decomposing into heptafluoro-2,4-bis(trifluoromethyl)pentenide anions. This study highlights the complex chemical behavior of trimethyl(trifluoromethyl)silane in the presence of fluoride (Tyrra et al., 2005).

Thermal Reactions with Other Silanes

Haszeldine, Tipping, and Watts (1975) investigated the thermal reactions of trifluoro(1,1,2,2-tetrafluoroethyl)silane with other silanes, including methoxotrimethylsilane and hexamethyldisilazane. Their research provides insights into the possible coordination and reaction pathways involving silanes at elevated temperatures, contributing to our understanding of their reactivity and potential applications (Haszeldine, Tipping, & Watts, 1975).

Catalyzed Trifluoromethylation/Cyclization Reactions

Hu et al. (2013) developed a tetrabutylammonium bromide-catalyzed trifluoromethylation/cyclization reaction involving trimethyl(trifluoromethyl)silane. This method allowed for the synthesis of trifluoromethyl group-containing phthalans, showcasing the utility of silanes in organic synthesis and catalysis (Hu et al., 2013).

Synthesis from Aromatic Fluorides

Grecian, Hadida, and Warren (2005) reported a direct synthesis method for trimethyl(2-phenoxyethyl)silanes from aromatic fluorides. This study provides a route to synthesize silane derivatives from readily available starting materials, expanding the scope of silane chemistry (Grecian, Hadida, & Warren, 2005).

Mechanism of Action

The mechanism of action for related compounds like Trifluoromethyltrimethylsilane involves the generation of a highly reactive trifluoromethide intermediate, which attacks the carbonyl to generate an alkoxide anion. The alkoxide is then silylated by the reagent to give the overall addition product .

properties

IUPAC Name |

trimethyl-[1,1,2,2-tetrafluoro-2-[3-(trifluoromethyl)phenoxy]ethyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F7OSi/c1-21(2,3)12(18,19)11(16,17)20-9-6-4-5-8(7-9)10(13,14)15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDPPYBFUNDGCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(OC1=CC=CC(=C1)C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F7OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2385977.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2385979.png)

![N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide](/img/structure/B2385980.png)

![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2385983.png)

![(3-(4-Fluorophenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2385984.png)

![4-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2385987.png)

![5-methyl-3-(4-methylphenyl)-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2385988.png)

![7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2385989.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2385993.png)

![7-methyl-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2385997.png)